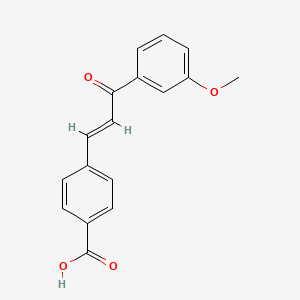
(E)-4-(3-(3-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(3-(3-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(3-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methoxybenzaldehyde and 4-acetylbenzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions in an ethanol or methanol solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-(3-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents used under mild conditions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-(3-(3-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid.
Reduction: Formation of 4-(3-(3-Methoxyphenyl)-3-hydroxypropyl)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(E)-4-(3-(3-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic activity against cancer cell lines, particularly breast cancer.
Mechanism of Action
The mechanism of action of (E)-4-(3-(3-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with molecular targets such as estrogen receptor alpha (ERα). The compound binds to the receptor, inhibiting its activity and thereby exerting cytotoxic effects on breast cancer cells . This interaction is facilitated by the compound’s structural features, which allow it to fit into the receptor’s binding site and block its function.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of (E)-4-(3-(3-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid, known for its broad spectrum of biological activities.
Tamoxifen: A well-known anticancer drug that also targets estrogen receptors but has a different structural framework.
4-Hydroxychalcone: Another chalcone derivative with similar biological activities but differing in the position and type of substituents on the aromatic rings.
Uniqueness
This compound is unique due to its specific structural features, such as the methoxy group and the extended conjugation between the two aromatic rings
Properties
Molecular Formula |
C17H14O4 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
4-[(E)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C17H14O4/c1-21-15-4-2-3-14(11-15)16(18)10-7-12-5-8-13(9-6-12)17(19)20/h2-11H,1H3,(H,19,20)/b10-7+ |
InChI Key |
SJDQYBNZACZDGI-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


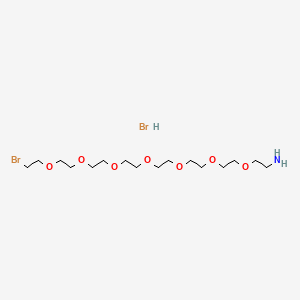
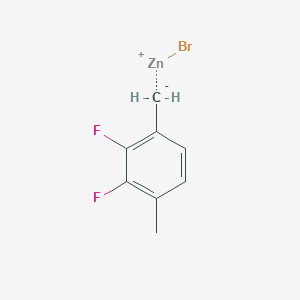
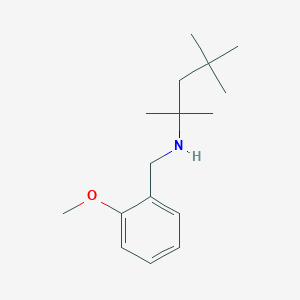

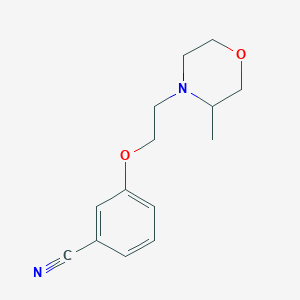
![[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)
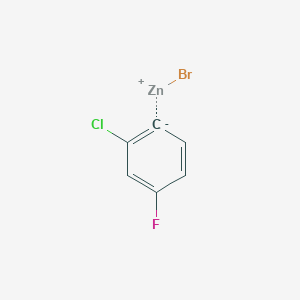

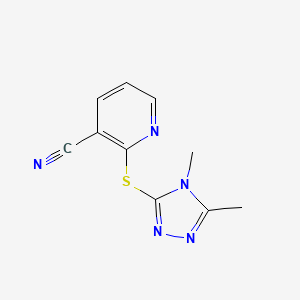
![(3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14902250.png)
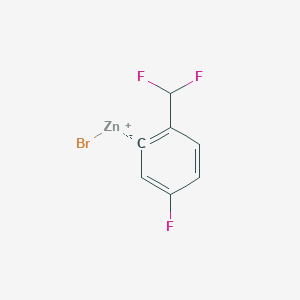
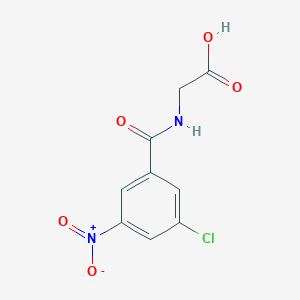

![Octahydrofuro[3,4-b]pyrazine](/img/structure/B14902276.png)
